molecular formula C6H11B B1523900 (2-Bromoethyl)cyclobutane CAS No. 960078-90-4

(2-Bromoethyl)cyclobutane

Cat. No.: B1523900
CAS No.: 960078-90-4
M. Wt: 163.06 g/mol
InChI Key: LGUPKKDAPJQUOD-UHFFFAOYSA-N
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Description

“(2-Bromoethyl)cyclobutane” is a chemical compound with the molecular formula C6H11Br . It has an average mass of 163.055 Da and a mono-isotopic mass of 162.004410 Da .


Synthesis Analysis

The synthesis of cyclobutanes often involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . A one-step approach to borylated cyclobutanes from amides of carboxylic acids and vinyl boronates has been developed. This reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutane ring with a bromoethyl group attached . It has no hydrogen bond acceptors or donors, and it has two freely rotating bonds .


Chemical Reactions Analysis

The chemical reactions involving cyclobutanes often include [2 + 2] cycloadditions . In the case of “this compound”, specific reactions have not been detailed in the literature.


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 149.0±8.0 °C at 760 mmHg, and a vapor pressure of 5.2±0.3 mmHg at 25°C . Its enthalpy of vaporization is 37.0±3.0 kJ/mol, and it has a flash point of 54.4±13.6 °C . The compound has a molar refractivity of 35.5±0.3 cm3, and its polarizability is 14.1±0.5 10-24 cm3 .

Scientific Research Applications

Bioactive Cyclobutane-Containing Alkaloids

Cyclobutane-containing alkaloids, which are structurally related to (2-Bromoethyl)cyclobutane, demonstrate significant antimicrobial, antibacterial, anticancer, and other biological activities. These compounds, isolated from terrestrial and marine species, have potential applications in drug discovery and development. The review by Dembitsky (2007) in the Journal of Natural Medicines provides a comprehensive overview of these compounds, their biosynthesis, photodimerization, and biological activities, highlighting their significance in scientific research (Dembitsky, 2007).

Cyclobutanes in Drug Candidates

The unique structure of the cyclobutane ring, including its puckered structure and chemical inertness, makes it a valuable component in medicinal chemistry. Cyclobutanes, including derivatives of this compound, are utilized to improve various properties of drug candidates, such as metabolic stability and pharmacophore orientation. The review by van der Kolk et al. (2022) in Chemmedchem delves into the contributions of cyclobutane rings in drug development (van der Kolk et al., 2022).

Synthesis Improvements

The synthesis of this compound and related compounds is crucial for their application in scientific research. Hui (2003) in the Chinese Journal of Medicinal Chemistry discusses an improved synthetic procedure for bromomethyl cyclobutane, a compound structurally similar to this compound. This process is notable for its mild reaction conditions and suitability for industrial production, which is essential for the large-scale application of these compounds (Hui, 2003).

Catalytic Enantioselective Cycloadditions

The catalytic enantioselective synthesis of cyclobutanes, including derivatives of this compound, is important for producing biologically significant molecules. Xu et al. (2015) in Angewandte Chemie review the advances in catalytic enantioselective [2+2] cycloadditions, which provide access to a wide array of enantiomerically enriched cyclobutanes. These methods are critical for synthesizing complex molecules with specific stereochemistry (Xu et al., 2015).

Tandem Catalysis for Asymmetric Coupling

The tandem catalysis of ethylene and enynes, involving cyclobutanes, presents a method for synthesizing complex chiral molecules. Pagar and RajanBabu (2018) in Science report a cobalt-catalyzed route to vinylcyclobutenes and cyclobutanes with all-carbon quaternary centers. This method is significant for the development of pharmaceuticals and highlights the versatility of cyclobutane derivatives in chemical synthesis (Pagar & RajanBabu, 2018).

Safety and Hazards

“(2-Bromoethyl)cyclobutane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be handled in a well-ventilated area or outdoors, and contact with skin, eyes, or clothing should be avoided .

Properties

IUPAC Name

2-bromoethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c7-5-4-6-2-1-3-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUPKKDAPJQUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960078-90-4
Record name (2-bromoethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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